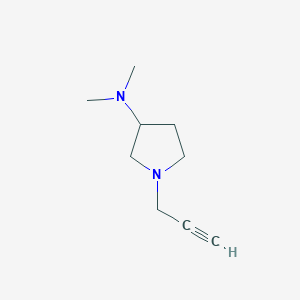![molecular formula C10H8N4O B2457841 2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one CAS No. 171179-93-4](/img/structure/B2457841.png)
2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one is a heterocyclic compound that belongs to the class of pyrimidoindoles. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of therapeutic agents. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.
Aplicaciones Científicas De Investigación
2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a scaffold for the development of new chemical entities.
Biology: It is used in the study of biological processes and as a tool for probing the function of biological targets.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Direcciones Futuras
The future directions for research on 2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one could include further exploration of its mechanism of action, particularly its role in enhancing the self-renewal of human hematopoietic stem cells . Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one typically involves the reaction of 2-amino-3-cyanoindoles with suitable reagents. One common method is the Kost reaction, which provides a route for the synthesis of 2-aminoindoles containing functional groups . The reaction conditions often involve the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrimidoindoles.
Mecanismo De Acción
The mechanism of action of 2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit glycogen synthase kinase-3, a key enzyme involved in various signaling pathways . By binding to the active site of the enzyme, it prevents the phosphorylation of target proteins, thereby modulating cellular processes.
Comparación Con Compuestos Similares
2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one can be compared with other similar compounds, such as:
7-Chloro-9H-pyrimido[4,5-B]indole: This compound also inhibits glycogen synthase kinase-3 and has similar biological activity.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-B]indole: This compound has shown high anti-tumor activity and is used in the development of anti-cancer agents.
The uniqueness of this compound lies in its specific structure and the ability to interact with a wide range of biological targets, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
2-amino-3,9-dihydropyrimido[4,5-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-10-13-8-7(9(15)14-10)5-3-1-2-4-6(5)12-8/h1-4H,(H4,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPJRUKSXXTQNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(NC3=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
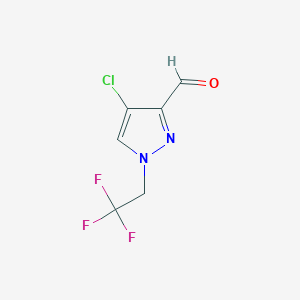

![(1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2457762.png)
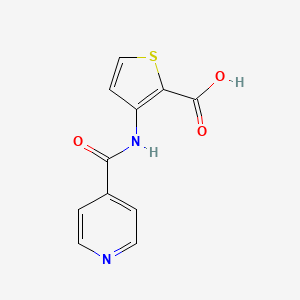
![{1-[2-Chloro-4-(2-chlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B2457764.png)
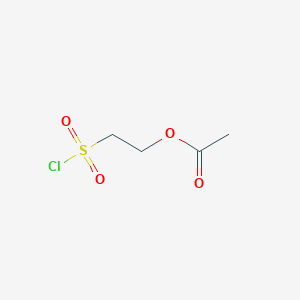
![1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2457766.png)
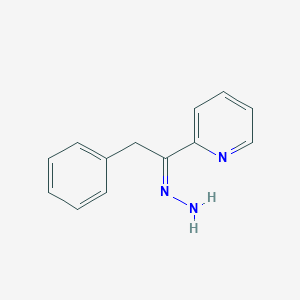
![5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/no-structure.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-N-(3-phenoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2457771.png)
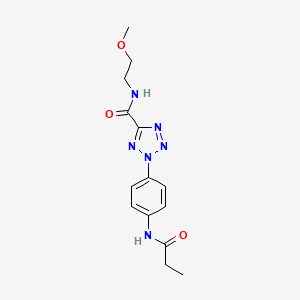
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-mesityloxalamide](/img/structure/B2457776.png)
![ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate](/img/structure/B2457778.png)
